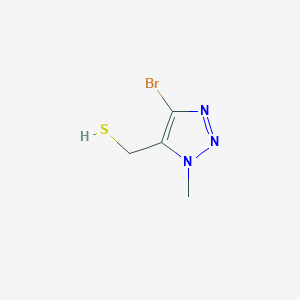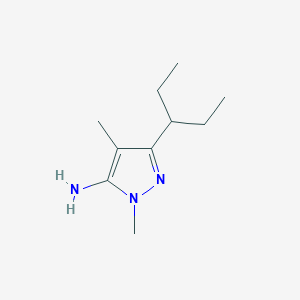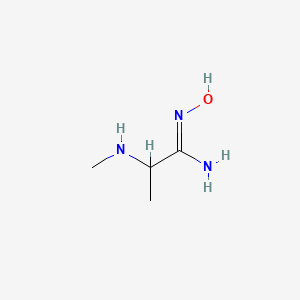
N'-hydroxy-2-(methylamino)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(methylamino)propanimidamide is a chemical compound with the molecular formula C4H11N3O. It contains a total of 19 atoms, including 11 hydrogen atoms, 4 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its amidine derivative, primary amine, secondary amine, and hydroxyl group .
Preparation Methods
The synthesis of N’-hydroxy-2-(methylamino)propanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylaminopropionitrile with hydroxylamine . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-hydroxy-2-(methylamino)propanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N’-hydroxy-2-(methylamino)propanamide, while reduction may produce N’-hydroxy-2-(methylamino)propanamine .
Scientific Research Applications
N’-hydroxy-2-(methylamino)propanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for certain receptors. In medicine, it is investigated for its potential therapeutic effects, including its use as an antimicrobial agent. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(methylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with receptors on cell surfaces, leading to downstream signaling events that result in various biological effects .
Comparison with Similar Compounds
N’-hydroxy-2-(methylamino)propanimidamide can be compared with other similar compounds, such as N-hydroxy-3-(methylamino)propanimidamide and N-hydroxy-2-methylpropanimidamide . These compounds share similar structural features but differ in their specific functional groups and molecular arrangements. The uniqueness of N’-hydroxy-2-(methylamino)propanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N'-hydroxy-2-(methylamino)propanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-3(6-2)4(5)7-8/h3,6,8H,1-2H3,(H2,5,7) |
InChI Key |
MQFRJRVQIJAFFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)NC |
Canonical SMILES |
CC(C(=NO)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


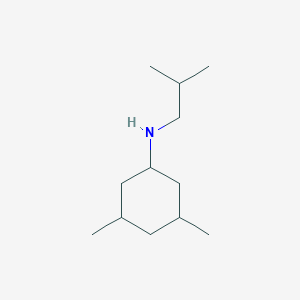

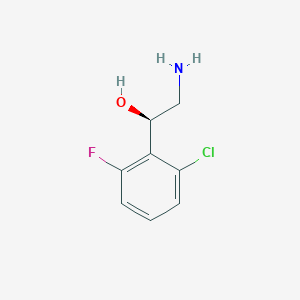
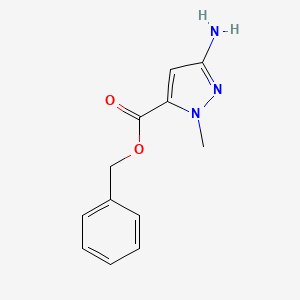
![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)
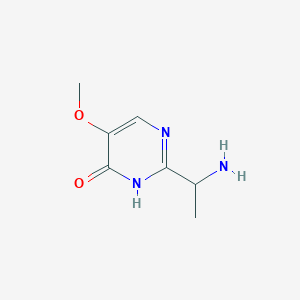
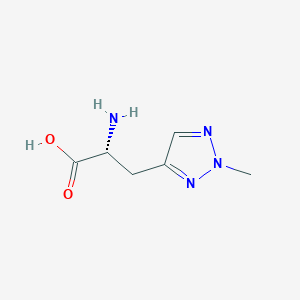
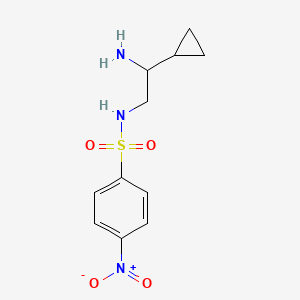
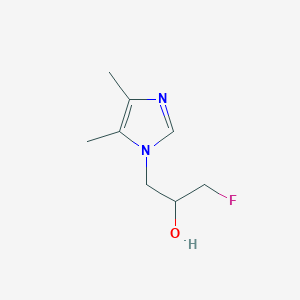
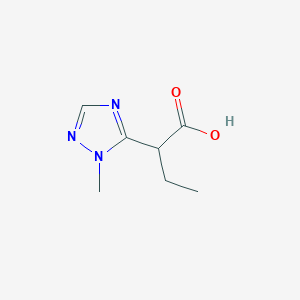
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
